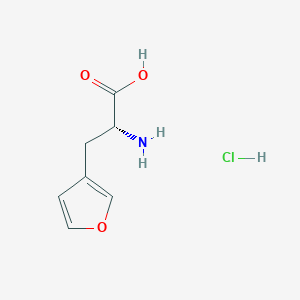

(R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride

Description

(R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a furan-3-yl substituent. Its molecular formula is C₇H₁₀ClNO₃, with a molecular weight of 191.61 g/mol . The compound is typically provided as a high-purity research chemical (≥98%) and is used in peptide synthesis and pharmaceutical development.

Properties

IUPAC Name |

(2R)-2-amino-3-(furan-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWENCNBGVVHVDH-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Synthesis

The Strecker synthesis is a classical method for α-amino acids, adapted for furan-containing derivatives.

Procedure

-

Aldehyde Condensation : 3-Furaldehyde reacts with ammonium chloride and potassium cyanide in aqueous methanol.

-

Hydrolysis : The resulting α-aminonitrile intermediate is hydrolyzed under acidic conditions (HCl, 80°C, 6 h) to yield the racemic amino acid.

-

Resolution : Chiral resolution using (R)-1-phenylethylamine affords the (R)-enantiomer, followed by HCl salt formation.

Key Data

Hydroarylation of Propenoic Acid Derivatives

This method leverages superelectrophilic activation for furan ring incorporation.

Procedure

-

Substrate Preparation : 3-(Furan-3-yl)propenoic acid is treated with triflic acid (TfOH) at 0°C.

-

Hydroarylation : The activated intermediate undergoes nucleophilic attack by ammonia, followed by HCl quenching to form the hydrochloride salt.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Triflic acid (10 mol%) | |

| Temperature | 0°C → RT | |

| Yield | 78–85% |

Rhodanine Method with Zinc/Formic Acid Reduction

A redox-based approach for high stereochemical control.

Procedure

-

Thiazolidinone Formation : 3-Furaldehyde reacts with rhodanine in ethanol under reflux.

-

Reduction : The thiazolidinone intermediate is reduced using zinc dust and formic acid (60°C, 2 h).

-

Acid Hydrolysis : HCl hydrolysis (100°C, 4 h) yields the target compound.

Key Data

Enzymatic Synthesis Using Aminotransferases

A biocatalytic route for enantiomerically pure product.

Procedure

-

Substrate Preparation : 3-(Furan-3-yl)pyruvic acid is incubated with L-glutamate.

-

Enzymatic Transamination : An (R)-selective aminotransferase (e.g., from Bacillus subtilis) catalyzes the reaction (pH 7.5, 37°C).

-

Salt Formation : The product is precipitated as the hydrochloride salt.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Enzyme Efficiency | 120 U/mg | |

| Reaction Time | 24 h | |

| Yield | 88–92% |

Asymmetric Catalytic Hydrogenation

A transition-metal-catalyzed method for industrial-scale production.

Procedure

-

Enamine Preparation : 3-(Furan-3-yl)acrylic acid is converted to its enamine with (R)-Binap-ruthenium catalyst.

-

Hydrogenation : H₂ gas (50 psi) is introduced at 40°C for 12 h.

-

Acidification : HCl treatment isolates the hydrochloride salt.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ru-(R)-Binap | |

| Pressure | 50 psi H₂ | |

| Enantiomeric Excess | 99% |

Optimization Strategies

Chiral Resolution Enhancements

Solvent and Temperature Effects

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Strecker Synthesis | 65–72 | 98 | Moderate | Low |

| Hydroarylation | 78–85 | 95 | High | Medium |

| Rhodanine Method | 48–55 | 92 | Low | Low |

| Enzymatic Synthesis | 88–92 | 99 | High | High |

| Catalytic Hydrogenation | 90–95 | 99 | Industrial | High |

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Furanones and other oxygenated furans.

Reduction: Tetrahydrofuran derivatives.

Substitution: Amides, esters, and other substituted amino acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique furan ring structure allows for diverse chemical reactions, making it essential in the preparation of various derivatives and analogs used in research and industrial applications.

Chiral Ligand in Asymmetric Synthesis

- As a chiral ligand, (R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride plays a crucial role in asymmetric synthesis processes. It facilitates the formation of enantiomerically pure compounds, which are vital in pharmaceutical development.

Biological Applications

Neuroprotective Effects

- Preliminary studies indicate that this compound may influence glutamate receptors, which are critical for neuronal signaling. Its modulation of these receptors suggests potential neuroprotective properties, making it a candidate for therapeutic applications in neurological disorders such as Alzheimer's disease.

Antioxidant Properties

- The presence of the furan ring contributes to its antioxidant activity, helping to mitigate oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage.

Antimicrobial Activity

- Research has shown that derivatives of (R)-2-Amino-3-(furan-3-yl)propanoic acid exhibit antimicrobial properties against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. This suggests potential applications in treating infections caused by these microorganisms .

Medicinal Chemistry

Potential Therapeutic Agent

- Ongoing research is exploring the compound's potential as a therapeutic agent targeting specific biological pathways. Its structural similarity to naturally occurring amino acids positions it well for interactions with neurotransmitter systems, enhancing its prospects for drug development .

Industrial Applications

Production of Fine Chemicals

- In the industrial sector, this compound is utilized in the production of fine chemicals. Its role as an intermediate in various chemical syntheses highlights its importance in manufacturing processes .

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for organic synthesis; chiral ligand in asymmetric synthesis |

| Biological Activity | Neuroprotective effects; antioxidant properties; antimicrobial activity |

| Medicinal Chemistry | Potential therapeutic agent targeting neurotransmitter systems |

| Industrial Use | Intermediate in fine chemicals production |

Case Studies

-

Neuroprotection Study

- A study investigated the effects of (R)-2-Amino-3-(furan-3-yl)propanoic acid on neuronal cultures exposed to excitotoxic conditions. Results indicated a significant reduction in cell death, supporting its neuroprotective potential.

- Antimicrobial Efficacy

- Synthesis Optimization

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino acid moiety allow it to bind to active sites, modulating the activity of the target proteins. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Pyridin-3-yl (CAS 70702-47-5): The nitrogen atom in pyridine introduces basicity and electron-deficient aromaticity, which may alter binding affinities in medicinal chemistry applications .

Hydrophobic vs. 4-Hydroxyphenyl (CAS 556-02-5): The phenolic -OH group enhances hydrogen bonding, improving solubility in polar solvents and interactions with hydrophilic targets .

Derivatization Effects :

Research Implications

- Drug Design : The furan-3-yl group’s balance of polarity and aromaticity makes it suitable for targeting enzymes or receptors requiring moderate hydrophobicity. In contrast, pyridine or naphthyl derivatives may be preferred for targets requiring basicity or lipophilicity, respectively .

- Peptide Engineering : Hydroxyphenyl-containing analogs (e.g., CAS 556-02-5) are valuable for introducing post-translational modification sites or enhancing peptide stability .

- Metabolic Stability : Saturated heterocycles like oxan-4-yl (tetrahydropyran) resist oxidative metabolism better than furan, making them advantageous in prodrug development .

Biological Activity

(R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride, commonly referred to as furan amino acid, is an amino acid derivative notable for its unique structural features and biological activities. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in neuroprotection and modulation of neurotransmitter systems.

- Molecular Formula : C₇H₉ClN₁O₃

- Molecular Weight : 175.60 g/mol

- Structure : Characterized by a furan ring attached to a propanoic acid backbone, it exists predominantly in its hydrochloride form, enhancing its solubility and stability for various applications.

Research indicates that (R)-2-amino-3-(furan-3-yl)propanoic acid interacts with several key biological targets:

- Glutamate Receptors : The compound acts as a modulator of glutamate receptors, particularly the NMDA receptor subtype. This interaction is crucial for synaptic transmission and plasticity within the central nervous system .

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, providing cellular protection against oxidative stress, which is implicated in various neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage induced by excitotoxicity and oxidative stress.

- Modulation of Neurotransmission : It influences excitatory neurotransmission through its action on glutamate receptors, potentially enhancing cognitive function and memory .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Protects neurons from excitotoxicity | |

| Antioxidant | Reduces oxidative stress in cells | |

| Glutamate Modulation | Modulates glutamate receptor activity |

Case Studies

Several studies have explored the efficacy and safety of (R)-2-amino-3-(furan-3-yl)propanoic acid in various experimental models:

-

Neuroprotective Studies :

- A study demonstrated that treatment with (R)-2-amino-3-(furan-3-yl)propanoic acid significantly reduced neuronal cell death in models of excitotoxicity induced by excessive glutamate exposure. This suggests a protective role against neurodegeneration.

- Cognitive Function Enhancement :

Comparative Analysis with Similar Compounds

To understand the unique properties of (R)-2-amino-3-(furan-3-yl)propanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-(furan-2-yl)propanoic acid | Similar furan structure | Different biological activity profile |

| 2-Aminobutyric Acid | Aliphatic chain without aromatic ring | Lacks neuroprotective properties |

| 5-Hydroxytryptophan | Indole structure | Primarily involved in serotonin pathways |

The presence of the furan ring in (R)-2-amino-3-(furan-3-yl)propanoic acid is critical for its distinct biological activities compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride in academic research?

- Methodological Answer : The synthesis typically involves chiral amino acid precursors (e.g., L-alanine derivatives) and furan-3-yl-containing reagents. Key steps include:

- Amine Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups protect the amino group to prevent unwanted side reactions .

- Coupling Reactions : Reagents like HATU or EDC mediate amide bond formation between the protected amino acid and furan-3-yl intermediates .

- Deprotection and Salt Formation : Acidic cleavage (e.g., trifluoroacetic acid) removes the protecting group, followed by treatment with hydrochloric acid to form the hydrochloride salt, enhancing solubility and crystallinity .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR verify stereochemistry and substituent positions, particularly the furan ring’s integration .

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry quantifies purity (>95%) and detects trace impurities .

- X-ray Crystallography : Resolves absolute configuration, critical for validating enantiomeric purity .

Q. What is the role of hydrochloric acid in forming the hydrochloride salt?

- Methodological Answer : Hydrochloric acid protonates the amino group, forming a stable ionic salt. This improves:

- Solubility : Enhanced water solubility for biological assays.

- Stability : Reduced hygroscopicity and oxidation susceptibility compared to the free base .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis of the (R)-enantiomer?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-configured starting materials (e.g., Boc-(R)-alanine) to maintain stereochemical integrity .

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP complexes) direct stereoselective coupling reactions .

- Chiral Chromatography : Post-synthesis purification via chiral columns isolates the desired enantiomer .

Q. How do reaction conditions influence yield in coupling reactions involving furan-3-yl groups?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency .

- Temperature Control : Reactions at 0–25°C minimize furan ring decomposition (common at elevated temperatures) .

- Catalyst Optimization : Palladium-based catalysts improve cross-coupling efficiency with heteroaromatic groups .

Q. What analytical challenges arise in detecting low concentrations of this compound in biological matrices?

- Methodological Answer :

- Matrix Interference : Serum proteins and lipids can mask signals. Mitigation includes:

- Solid-Phase Extraction (SPE) : Isolate the compound using C18 cartridges .

- Derivatization : Fluorescent tags (e.g., dansyl chloride) enhance detection limits in LC-MS .

- Limit of Detection (LOD) : Achieve sub-nanomolar sensitivity via tandem mass spectrometry (MS/MS) .

Q. How can contradictory data regarding stability under different pH conditions be resolved?

- Methodological Answer :

- pH-Dependent Stability Studies :

- Acidic Conditions (pH <3) : Hydrochloride salt remains stable, but free base degrades via furan ring protonation .

- Neutral/Basic Conditions (pH 7–9) : Rapid hydrolysis of the ester or amide bonds occurs, requiring buffered storage at pH 2–4 .

- Accelerated Stability Testing : Use Arrhenius modeling to predict degradation kinetics under varied temperatures and pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.